3-Fluoro-4-(piperidin-4-yloxy)benzonitrile
Overview
Description
3-Fluoro-4-(piperidin-4-yloxy)benzonitrile is a chemical compound with the molecular formula C12H13FN2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is often used as a building block in the synthesis of more complex molecules and has shown potential in drug development due to its bioactivity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile typically involves the nucleophilic aromatic substitution (SNAr) reaction. This reaction is carried out by reacting 3-fluoro-4-nitrobenzonitrile with piperidine under controlled conditions. The reaction is usually performed in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(piperidin-4-yloxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This is the primary reaction used in its synthesis.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: It can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with different nucleophiles can yield various substituted benzonitrile derivatives .
Scientific Research Applications
3-Fluoro-4-(piperidin-4-yloxy)benzonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzonitrile
- 4-Cyanofluorobenzene
- 4-Fluorocyanobenzene
- Para-fluorobenzonitrile
- p-Cyanofluorobenzene
- p-Fluorobenzonitrile
- p-Fluorophenyl cyanide
Uniqueness
3-Fluoro-4-(piperidin-4-yloxy)benzonitrile is unique due to the presence of both the fluoro and piperidin-4-yloxy groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile building block in synthetic chemistry and drug development .
Properties
IUPAC Name |
3-fluoro-4-piperidin-4-yloxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-11-7-9(8-14)1-2-12(11)16-10-3-5-15-6-4-10/h1-2,7,10,15H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMFRKLBAOBENN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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